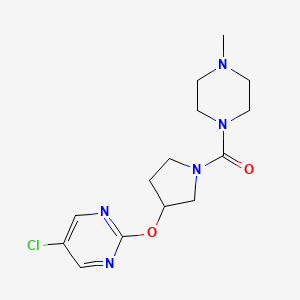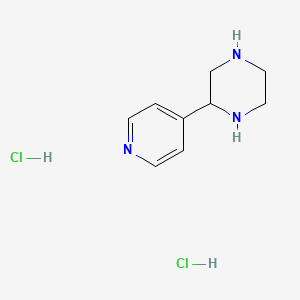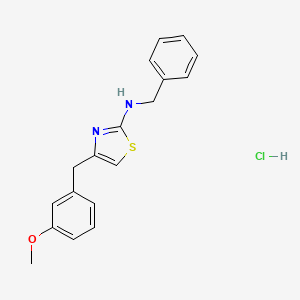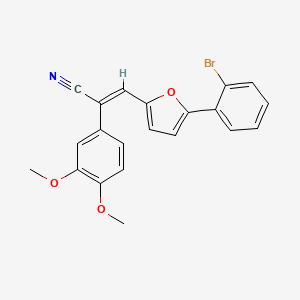![molecular formula C18H20N4O2S B2429981 2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide CAS No. 671199-41-0](/img/structure/B2429981.png)
2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoline . It has been found to intercalate DNA potently . The molecular weight of a similar compound, 2-((5-METHYL(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)-N-(1-NAPHTHYL), is 398.49 .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoline-1-amine with different amines and triazole-2-thiol . A similar process might be used for the synthesis of the compound .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinoline derivatives can be analyzed using various spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]quinoline derivatives are diverse. For instance, hydrazonoyl halides can react with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine to synthesize a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinoline derivatives can be analyzed using various computational methods. For instance, the NBO atomic charges, frontier molecular orbitals properties, and dipole moments can be calculated at the SMD/M06-2X/6–311++G(d,p) level .Scientific Research Applications
Synthesis and Chemical Properties
- Research has focused on synthesizing derivatives of triazoloquinoline, exploring various chemical reactions to create compounds with potential biological activities. For instance, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through DCC coupling methods demonstrates the chemical versatility and potential for creating a wide array of derivatives from the triazoloquinoline core structure (Fathalla, 2015).
Biological Activity
- Derivatives of triazoloquinoline have been explored for their potential biological activities. For example, a series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives were synthesized and evaluated for their positive inotropic activity, demonstrating the potential for medical applications in cardiovascular diseases (Zhang et al., 2008).
Pharmacological Investigations
- Further research into the pharmacological aspects of triazoloquinoline derivatives has shown promising results. For instance, novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and evaluated as new classes of H1-antihistaminic agents, showcasing the potential for treating allergic reactions (Alagarsamy et al., 2007).
Antimicrobial and Antifungal Activities
- The search for new antimicrobial agents has led to the synthesis of triazolo and quinoxaline derivatives with significant antimicrobial and antifungal activities. This highlights the potential for these compounds to be developed into new treatments for infectious diseases (Yurttaş et al., 2020).
Anticancer Activity
- The design and synthesis of triazoloquinoline derivatives have also targeted anticancer activity. A series of urea derivatives have shown promising results in preliminary screenings against cancer cell lines, indicating the potential for these compounds in cancer therapy (Reddy et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It is suggested that the compound intercalates with DNA, a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which can lead to cell death .
Biochemical Pathways
DNA replication and transcription . Disruption of these processes can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’santicancer activity and its ability to intercalate with DNA suggest that it is capable of reaching its target site (i.e., the DNA within cells) .
Result of Action
The compound’s interaction with DNA leads to disruption of critical cellular processes such as replication and transcription. This can result in cell cycle arrest and apoptosis , particularly in rapidly dividing cells such as cancer cells . The compound has demonstrated potent anticancer activity against several cancer cell lines, including HepG2, HCT116, and MCF-7 .
Biochemical Analysis
Biochemical Properties
The compound, 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, has been found to have significant DNA intercalation activities . It interacts with the DNA active site, which could potentially influence various biochemical reactions .
Cellular Effects
In cellular studies, this compound has demonstrated anti-proliferative effects against HepG2, HCT-116, and MCF-7 cells . It has been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves binding interactions with biomolecules, specifically DNA . It potently intercalates DNA, which could lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Its DNA intercalation activities suggest potential long-term effects on cellular function .
properties
IUPAC Name |
2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-9-13-5-2-3-7-15(13)22-17(12)20-21-18(22)25-11-16(23)19-10-14-6-4-8-24-14/h2-3,5,7,9,14H,4,6,8,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYSSKBFHDSIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[7-(4-Fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B2429898.png)
![3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2429899.png)

![9-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429904.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2429909.png)
![(Z)-2-(ethylsulfonyl)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2429910.png)
![2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2429913.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2429914.png)

![3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429917.png)



